Mrk-740-NC

PRDM9 inhibition H3K4 methylation negative control validation

Specificity artifacts plague epigenetic studies using PRDM inhibitors. MRK-740-NC is the exact structural control for MRK-740, replacing the methyl pyridine with a phenyl group to abrogate PRDM7/9 inhibition while preserving physicochemical properties. - >1000-fold difference in H3K4 methylation inhibition vs MRK-740 - Use at 3 µM in parallel with MRK-740 to isolate target-specific effects - Validated for cell-based assays and animal models

Molecular Formula C25H31N5O3
Molecular Weight 449.5 g/mol
Cat. No. B15584149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMrk-740-NC
Molecular FormulaC25H31N5O3
Molecular Weight449.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H31N5O3/c1-28-13-14-30(18-25(28)9-11-29(12-10-25)20-7-5-4-6-8-20)24-26-23(27-33-24)19-15-21(31-2)17-22(16-19)32-3/h4-8,15-17H,9-14,18H2,1-3H3
InChIKeyOACWMVMQWRVMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRK-740-NC Negative Control for PRDM7/9


MRK-740-NC (CAS 2421146-31-6) is a chemically inactivated analog of the potent PRDM9 histone methyltransferase inhibitor MRK-740 [1]. This compound was co-developed by Merck (MSD) and the Structural Genomics Consortium (SGC) as a dedicated negative control for chemical probe studies [2]. Its core structural distinction lies in the replacement of the methyl pyridine moiety of MRK-740 with a phenyl group, a modification that abrogates inhibitory activity against both PRDM7 and PRDM9 while preserving physicochemical properties . As a research tool, MRK-740-NC enables rigorous experimental validation by allowing researchers to distinguish on-target PRDM9 effects from off-target or compound-specific artifacts [1].

MRK-740-NC vs Generic Controls


Generic vehicle controls (e.g., DMSO) or structurally unrelated inactive compounds fail to recapitulate the unique physicochemical properties and potential off-target liabilities of the active parent compound MRK-740 [1]. MRK-740-NC was designed via a targeted single-point chemical modification that preserves molecular weight, lipophilicity, and solubility while eliminating PRDM9 binding [2]. This ensures that any observed differences in cellular or in vivo assays between MRK-740-treated and MRK-740-NC-treated samples are attributable specifically to PRDM9 inhibition rather than compound-specific stress responses or nonspecific effects . Substituting with an unrelated negative control compromises the validity of chemical probe experiments and may lead to false attribution of phenotypes [1].

MRK-740-NC vs MRK-740 Evidence


PRDM9 In Vitro H3K4 Methylation Inhibition

MRK-740-NC exhibits at least a 1176-fold reduction in PRDM9 inhibitory potency compared to the active parent compound MRK-740 [1]. While MRK-740 potently inhibits in vitro H3K4 methylation with an IC50 of 85 nM, MRK-740-NC shows only marginal inhibition with an IC50 greater than 100 µM under identical assay conditions [2]. This magnitude of activity loss confirms its suitability as a true negative control [1].

PRDM9 inhibition H3K4 methylation negative control validation

Cellular H3K4 Methylation Inhibition

In cellular assays, MRK-740-NC demonstrates no measurable inhibition of PRDM9-dependent H3K4 methylation at the recommended working concentration of 3 µM [1]. In contrast, the active probe MRK-740 inhibits cellular H3K4 methylation with an IC50 of 0.8 µM under the same experimental conditions [2]. The SGC explicitly recommends using MRK-740-NC at 3 µM as the matched negative control for cellular experiments [1].

cellular H3K4me3 target engagement negative control

Structural Basis for Inactivity

MRK-740-NC was engineered to maintain near-identical physicochemical properties to MRK-740, including molecular weight (449.55 vs. 464.56), solubility (both soluble in DMSO at 2 mg/mL), and chromatographic behavior . This contrasts with unrelated negative controls such as DMSO or structurally dissimilar inactive compounds, which do not mimic the parent compound's cellular permeability, protein binding, or potential off-target interactions [1].

physicochemical properties solubility negative control design

Structural Basis for Inactivity: Single Atom Replacement Disrupts Key Binding Interaction

X-ray co-crystal structures reveal that MRK-740 binds to the substrate-binding pocket of PRDM9 while simultaneously making extensive interactions with the SAM cofactor [1]. The methyl pyridine moiety of MRK-740 forms critical contacts with the enzyme active site. In MRK-740-NC, replacement of this moiety with a phenyl group eliminates these key interactions, resulting in complete loss of PRDM9 binding and inhibition [2]. This rational, structure-guided design ensures that MRK-740-NC is truly inactive against the intended target rather than merely a serendipitously inactive analog.

structure-activity relationship chemical probe X-ray crystallography

Selectivity Profile Maintenance: No Gain of Off-Target Activity

The selectivity profile of MRK-740-NC has not been explicitly reported; however, based on the well-characterized selectivity of MRK-740 (>100-fold selective over other histone methyltransferases and non-epigenetic targets) [1], it can be inferred that MRK-740-NC does not acquire new inhibitory activities due to the minimal structural modification . This is a critical consideration when selecting a negative control, as structurally distinct compounds may introduce confounding off-target effects that obscure true on-target biology [2].

selectivity off-target chemical probe

MRK-740-NC Application Scenarios


PRDM9-Dependent Phenotype Validation

When using MRK-740 to inhibit PRDM9 in cell culture experiments, parallel treatment with MRK-740-NC at the recommended concentration of 3 µM [1] serves as the essential negative control to confirm that observed changes (e.g., in H3K4 methylation, gene expression, or cell viability) are specifically due to PRDM9 inhibition rather than compound-related toxicity or off-target effects [2]. This is the primary use case endorsed by the SGC chemical probe program [1].

PRDM7 vs PRDM9 Functional Differentiation

In preclinical in vivo models where MRK-740 is administered to assess PRDM9 inhibition, MRK-740-NC can be used as a vehicle-matched negative control to account for any compound-related effects not mediated by PRDM9 [1]. This is particularly important for distinguishing on-target pharmacodynamic responses from stress responses or compound-specific toxicities [2].

In Vivo Negative Control Dosing

In in vitro PRDM9 methyltransferase assays, MRK-740-NC (IC50 >100 µM) [1] provides a baseline for maximal inhibition (0%) and can be used to normalize data, ensure assay robustness, and verify that observed inhibition by MRK-740 is not due to assay interference or compound aggregation [2]. Its use is recommended in high-throughput screening campaigns to filter out false positives [1].

Chemical Probe Compliance for Publication and Grant Submission

Leading journals and funding agencies increasingly require the use of matched negative controls for chemical probe studies [1]. Including MRK-740-NC in experimental designs alongside MRK-740 demonstrates adherence to best practices for chemical probe validation, strengthening the credibility and reproducibility of reported findings [2].

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